Ethyl 4-methyl-2-[[5-(2-nitrophenyl)furan-2-carbonyl]amino]-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 4-methyl-2-[[5-(2-nitrophenyl)furan-2-carbonyl]amino]-1,3-thiazole-5-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazole ring, a furan ring, and a nitrophenyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methyl-2-[[5-(2-nitrophenyl)furan-2-carbonyl]amino]-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in the presence of potassium carbonate in toluene to form the intermediate 2-(2-nitrophenyl)acrylate . This intermediate can then undergo further reactions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-[[5-(2-nitrophenyl)furan-2-carbonyl]amino]-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Products may include nitro derivatives or carboxylic acids.
Reduction: Amino derivatives are common products.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
Ethyl 4-methyl-2-[[5-(2-nitrophenyl)furan-2-carbonyl]amino]-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-methyl-2-[[5-(2-nitrophenyl)furan-2-carbonyl]amino]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The nitrophenyl group may play a role in electron transfer processes, while the thiazole and furan rings contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiazole-3-carboxylate
- 4-nitrophenyl 2-(pyridin-2-yldisulfanyl)ethyl carbonate
Uniqueness
Ethyl 4-methyl-2-[[5-(2-nitrophenyl)furan-2-carbonyl]amino]-1,3-thiazole-5-carboxylate is unique due to its combination of a thiazole ring, a furan ring, and a nitrophenyl group. This unique structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds.
Properties
IUPAC Name |
ethyl 4-methyl-2-[[5-(2-nitrophenyl)furan-2-carbonyl]amino]-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O6S/c1-3-26-17(23)15-10(2)19-18(28-15)20-16(22)14-9-8-13(27-14)11-6-4-5-7-12(11)21(24)25/h4-9H,3H2,1-2H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIFUEWUCYNNGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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